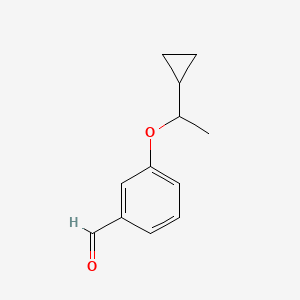

3-(1-cyclopropylethoxy)Benzaldehyde

Description

3-(1-Cyclopropylethoxy)Benzaldehyde (CAS: 1202170-07-7) is a benzaldehyde derivative featuring a cyclopropylethoxy substituent at the 3-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which may influence reactivity and interaction with biological targets. However, detailed physicochemical data (e.g., melting point, solubility) remain unspecified in available literature .

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-(1-cyclopropylethoxy)benzaldehyde |

InChI |

InChI=1S/C12H14O2/c1-9(11-5-6-11)14-12-4-2-3-10(7-12)8-13/h2-4,7-9,11H,5-6H2,1H3 |

InChI Key |

FLHHIMRDNKQBSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)OC2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-cyclopropylethoxy)Benzaldehyde can be achieved through various methods. One common approach involves the alkylation of benzaldehyde with 1-cyclopropylethanol under acidic conditions to form the desired product . Another method involves the cross-coupling reaction of a suitable benzaldehyde derivative with a cyclopropyl-containing reagent .

Industrial Production Methods: Industrial production of substituted benzaldehydes, including this compound, often involves transition metal-catalyzed cross-coupling reactions . These methods are favored for their efficiency and scalability . The use of stable aluminum hemiaminals as intermediates has also been explored to protect the aldehyde functionality during the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(1-cyclopropylethoxy)Benzaldehyde undergoes various chemical reactions, including:

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4

Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)

Major Products:

Oxidation: 3-(1-cyclopropylethoxy)benzoic acid

Reduction: 3-(1-cyclopropylethoxy)benzyl alcohol

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Chemistry: 3-(1-cyclopropylethoxy)Benzaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and specialty chemicals. Its unique aroma makes it valuable in the formulation of perfumes and flavoring agents .

Mechanism of Action

The mechanism of action of 3-(1-cyclopropylethoxy)Benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key attributes of 3-(1-cyclopropylethoxy)Benzaldehyde with analogous benzaldehyde derivatives:

Electronic and Steric Considerations

- Electron Effects : The cyclopropylethoxy group is moderately electron-donating via the ether oxygen, contrasting with the electron-withdrawing chloro group in 3-chlorobenzaldehyde. This difference impacts reactivity in electrophilic aromatic substitution or nucleophilic addition .

- Steric Hindrance : The cyclopropane ring introduces significant steric bulk compared to linear substituents like ethoxy. This may reduce reaction rates in sterically sensitive processes (e.g., Pd-catalyzed coupling) compared to 3-ethoxybenzaldehyde .

- Ring Strain: The cyclopropane’s inherent strain (~27 kcal/mol) could enhance reactivity in ring-opening reactions, a feature absent in non-cyclic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.